4-(Butylamino)-4-oxobutanoic acid

Description

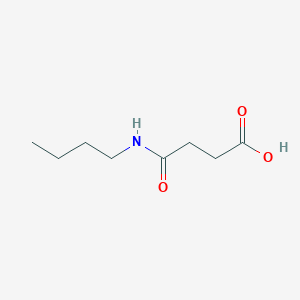

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPSULBUGETDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288401 | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-01-3 | |

| Record name | NSC55754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Butylamino 4 Oxobutanoic Acid

Established Synthetic Routes

Traditional methods for synthesizing 4-(butylamino)-4-oxobutanoic acid are reliable and widely documented. They typically involve direct reactions with succinic acid derivatives or multi-step processes via cyclic imide intermediates.

Direct Amidation of Succinic Anhydride (B1165640) with n-Butylamine

The most straightforward and common method for preparing this compound is the direct acylation of n-butylamine with succinic anhydride. prepchem.comvaia.com This reaction is an example of nucleophilic acyl substitution, where the amine acts as the nucleophile and attacks one of the carbonyl carbons of the anhydride.

Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-butylamine on one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer results in the formation of the final product, which contains both a carboxylic acid and an amide functional group. vaia.comvaia.com This process is typically rapid and can be performed at room temperature. prepchem.com

Reaction Conditions: This synthesis is often carried out by dissolving n-butylamine in a suitable solvent, such as diethyl ether, and adding finely powdered succinic anhydride portion-wise. prepchem.com The reaction mixture is stirred at room temperature to completion. An aqueous workup involving acidification is then used to isolate the product. prepchem.com The reaction's kinetics can be influenced by temperature and the presence of water, with lower temperatures promoting the reaction and water vapor showing a synergistic effect. rsc.org

Table 1: Reaction Parameters for Direct Amidation

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | n-Butylamine, Succinic Anhydride | prepchem.com |

| Solvent | Diethyl Ether | prepchem.com |

| Temperature | Room Temperature | prepchem.com |

| Workup | Acidification with HCl | prepchem.com |

Approaches via Succinimide (B58015) Intermediates and Subsequent Alkylation

An alternative, though more circuitous, route involves the formation of a succinimide intermediate, which is then subjected to further reaction steps. One common pathway is the formation of N-butylsuccinimide, followed by hydrolysis to yield the desired product.

Mechanism: This two-step process begins with the condensation of succinic acid or succinic anhydride with n-butylamine, typically at elevated temperatures, to form N-butylsuccinimide. vaia.comresearchgate.net This cyclic imide is more stable than the open-chain amic acid under these conditions. The subsequent step involves the controlled hydrolysis of the N-butylsuccinimide, usually under basic conditions, which cleaves one of the amide bonds to generate the carboxylate salt of this compound. Acidification then yields the final product.

While direct alkylation of succinimide with a butyl halide is a known method for preparing N-substituted succinimides, its application for generating the open-chain acid is less direct, as it would still require the subsequent hydrolysis step.

Novel and Advanced Synthetic Protocols

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign reactions. Research in this area has led to new protocols applicable to the synthesis of succinamic acid derivatives.

Redox-Neutral Multicomponent Reactions for Succinamic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While a specific redox-neutral MCR for this compound is not prominently documented, general principles of MCRs, such as the Ugi reaction, can be adapted to create complex α-acylamino carboxamides. nih.gov The development of visible-light-driven redox-neutral radical C-C cross-couplings also presents a powerful platform for creating non-classical carbon-carbon bonds, which could be conceptually applied to build the backbone of succinamic acid derivatives. rsc.org

Synthesis Utilizing Carbon Dioxide as a C1 Synthon

The use of carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block is a major goal in green chemistry. nih.gov Catalytic enantioselective reactions using CO₂ as a synthon have been developed for the synthesis of carboxylic acids. nih.gov A potential, though advanced, strategy for synthesizing the target molecule could involve the carboxylation of a suitable nitrogen-containing precursor. For instance, the reductive carboxylation of an appropriate enamide with CO₂ could theoretically construct the succinamic acid scaffold. This approach, while not yet standard for this specific compound, represents a frontier in sustainable chemical synthesis.

Stereoselective Synthesis of Enantiopure this compound

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are highly relevant for producing chiral derivatives of this compound, where a substituent at the α or β position of the butanoic acid chain would create a stereocenter.

For such chiral derivatives, enantioselective synthesis is crucial. Methods to achieve this include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a γ-keto ester precursor using chiral ruthenium complexes can produce stereoisomerically enriched γ-hydroxy esters, which are precursors to chiral lactones and open-chain acids. google.com

Asymmetric Transfer Hydrogenation: This method avoids the use of high-pressure molecular hydrogen and can be used for the enantioselective reduction of ketones using chiral catalysts and a hydrogen donor like a formic acid/triethylamine mixture. google.com

Chiral Resolution: A racemic mixture of a chiral succinamic acid derivative could be separated into its constituent enantiomers using classical resolution techniques involving diastereomeric salt formation with a chiral amine or base.

These advanced methods are critical for the synthesis of specific, enantiopure analogues for applications in fields like medicinal chemistry, where stereochemistry often dictates biological activity. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₈H₁₅NO₃ | Target Compound |

| Succinic Anhydride | C₄H₄O₃ | Reactant/Precursor |

| n-Butylamine | C₄H₁₁N | Reactant |

| Diethyl Ether | C₄H₁₀O | Solvent |

| Hydrochloric Acid | HCl | Reagent (Workup) |

| Succinic Acid | C₄H₆O₄ | Precursor/Hydrolysis Product |

| N-Butylsuccinimide | C₈H₁₃NO₂ | Intermediate |

| Carbon Dioxide | CO₂ | C1 Synthon |

Mechanistic Insights into Amide Bond Formation and Selectivity in Succinamic Acid Systems

The formation of this compound, a representative N-substituted succinamic acid, proceeds through a well-established nucleophilic acyl substitution reaction. The primary reactants are succinic anhydride and a primary amine, in this case, n-butylamine. stackexchange.commdpi.com The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of butylamine (B146782) onto one of the carbonyl carbons of the succinic anhydride ring. stackexchange.commdpi.com

This attack on the electrophilic carbonyl carbon leads to the formation of a transient tetrahedral intermediate. stackexchange.commdpi.com The high reactivity of the acid anhydride, which is greater than that of esters or amides but less than acid chlorides, facilitates this initial step. stackexchange.com Subsequently, the ring opens as the bond between the carbonyl carbon and the ring oxygen is cleaved, with the electrons shifting to the oxygen atom. This results in the formation of a carboxylate and a secondary amide. A final proton transfer step neutralizes the carboxylate to a carboxylic acid, yielding the stable monoamide product, this compound. stackexchange.com

The reaction exhibits high selectivity, yielding the monoacylation product without significant formation of byproducts under typical conditions, such as stirring at room temperature in a suitable solvent like ethyl acetate. researchgate.net The selectivity arises because once the first amide bond and the carboxylate group are formed, the reactivity of the molecule is significantly reduced. The newly formed amide nitrogen is much less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group (amide resonance). stackexchange.com Similarly, the carboxylate group is highly unreactive toward nucleophilic attack. stackexchange.com Therefore, a second reaction to form a diamide (B1670390) or further reactions are kinetically unfavorable under mild conditions. stackexchange.com Further reaction to form the corresponding succinimide requires harsher conditions, such as high heat, to drive the intramolecular condensation between the less reactive amide and carboxylic acid groups. stackexchange.com

Theoretical studies using density functional theory (DFT) have investigated the aminolysis reaction between succinic anhydride and methylamine, providing deeper insights. These studies confirm that a concerted mechanism, where bond-forming and bond-breaking occur in a coordinated fashion, has a lower activation energy than a stepwise addition/elimination mechanism. acs.org The presence of a second amine molecule can act as a general base catalyst, further lowering the activation barrier. acs.org

Hydrolytic Pathways and Stability of Amide Bonds in Succinamic Acid Derivatives

Hydrolysis of Related Succinimide and Thiosuccinimide Ring Systems to Succinamic Acids

The formation of succinamic acids can also be achieved through the hydrolysis of related cyclic imides, namely succinimides and thiosuccinimides. This ring-opening reaction provides a reverse pathway to the cyclodehydration of succinamic acids and is a critical consideration in fields like bioconjugate chemistry, where the stability of such linkers is paramount.

The hydrolysis of succinimides is highly dependent on pH. researchgate.netnih.gov A general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the succinimide ring. researchgate.net This leads to the opening of the ring to produce the corresponding substituted succinamic acid. researchgate.net Studies on various N-substituted succinimides have shown that the hydrolysis is catalyzed by hydroxide ions at neutral to alkaline pH, while maximum stability is often observed in acidic conditions (e.g., below pH 2.4). researchgate.net The rate-pH profile for the hydrolysis of N-arylsuccinimides indicates that the reaction proceeds via an A-2 (bimolecular) mechanism in acidic solutions. jcsp.org.pk The rate of hydrolysis tends to increase with acid concentration up to a certain point, after which it may decrease due to reduced water activity. jcsp.org.pk

Similarly, thiosuccinimide rings, which are formed from the reaction of maleimides with thiols, also undergo hydrolysis to form stable succinamic acid thioethers. springernature.comresearchgate.net This hydrolysis is a crucial step for stabilizing bioconjugates, as the intact thiosuccinimide ring is susceptible to a retro-Michael reaction, which can lead to deconjugation. springernature.comresearchgate.net The hydrolysis of the thiosuccinimide ring is irreversible and renders the linkage stable. springernature.com The rate of this ring-opening is influenced by pH, with hydrolysis being particularly notable at neutral or basic pH. researchgate.netnih.gov The introduction of basic groups adjacent to the maleimide (B117702) can be used to induce rapid intramolecularly catalyzed hydrolysis, even at neutral pH, to ensure the formation of a stable conjugate. researchgate.net

Analysis of Amide Bond Cleavage under Specific Chemical Conditions

The amide bond itself, as present in this compound, is generally stable due to resonance stabilization. nih.gov However, its cleavage can be induced under specific chemical conditions, typically involving heating with aqueous acid or base. masterorganicchemistry.comlibretexts.org

Under basic conditions, the hydrolysis is promoted by a hydroxide ion (OH⁻), which directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and eliminating the amide anion (e.g., C₄H₉NH⁻) as the leaving group. This is a very poor leaving group, which contributes to the general stability of amides. The amide anion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (succinate) and the neutral amine (butylamine). libretexts.orgyoutube.com This acid-base reaction drives the equilibrium toward the products. The reaction is typically driven to completion by heating with a strong base like sodium hydroxide. libretexts.org For succinamic acid derivatives, there is generally no significant hydrolytic cleavage of the amide bond under mild acidic conditions such as pH 5.5 without heating. researchgate.net

The rate of non-enzymatic amide bond cleavage is pH-dependent. Studies on simple peptides show that direct hydrolysis (scission) is the dominant cleavage mechanism at high pH (e.g., pH 10), while at acidic pH (e.g., pH 3), both scission and other intramolecular mechanisms can be significant. nih.gov

Data Tables

Table 1: pH Dependence of Succinimide Hydrolysis

| pH Range | Predominant Species/Reaction | Stability/Rate | Reference |

| < 2.4 | Un-ionized Succinimide | Maximum Stability | researchgate.net |

| 4-7 | Un-ionized Succinimide | Moderate pH-independent stability | researchgate.net |

| Neutral to Alkaline | Hydroxide-ion catalyzed degradation | Increased rate of hydrolysis | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Butylamino 4 Oxobutanoic Acid

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and definitive technique for the non-empirical determination of the absolute configuration of chiral molecules in the solution phase. nih.govscientistlive.com This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum with positive and negative bands that are exquisitely sensitive to the three-dimensional arrangement of atoms. nih.gov For 4-(butylamino)-4-oxobutanoic acid, which possesses a single stereocenter at the C4 position, VCD offers a robust alternative to classical methods like X-ray crystallography, especially when suitable single crystals are difficult to obtain. scientistlive.com

The determination of the absolute configuration of this compound via VCD involves a synergistic approach, comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. nih.govuantwerpen.be The process begins with the acquisition of high-quality experimental VCD and infrared (IR) absorption spectra of one enantiomer of the compound dissolved in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is critical, as intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and amide functionalities, can significantly influence the conformational equilibrium and, consequently, the VCD spectrum. schrodinger.com

Concurrently, computational modeling is performed to generate the theoretical VCD spectrum. This involves several key steps:

Conformational Search: A thorough search for all low-energy conformers of a chosen enantiomer (e.g., the (R)-enantiomer) of this compound is conducted. This is crucial as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution.

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their harmonic vibrational frequencies, IR intensities, and VCD rotational strengths are calculated using Density Functional Theory (DFT), often with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G* or larger). uantwerpen.benih.gov

Spectral Simulation: The calculated frequencies and intensities are then used to simulate the VCD and IR spectra for the chosen enantiomer. These simulated spectra are typically broadened using a Lorentzian or Gaussian function to facilitate comparison with the experimental data.

The absolute configuration is assigned by comparing the signs and relative intensities of the bands in the experimental VCD spectrum with those of the computationally predicted spectrum. A good agreement between the experimental spectrum of a given enantiomer and the calculated spectrum for the (R)-configuration confirms that the enantiomer is indeed (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S). nih.gov

Detailed Research Findings

In a hypothetical study to determine the absolute configuration of the (+)-enantiomer of this compound, the experimental VCD and IR spectra were recorded in a 0.1 M CDCl₃ solution. The fingerprint region (1000-1800 cm⁻¹) of the spectrum is particularly informative, as it contains characteristic vibrations of the carboxylic acid and amide groups.

Theoretical calculations were performed for the (R)-enantiomer. A conformational search revealed three low-energy conformers contributing significantly to the solution-state population. The Boltzmann-averaged, calculated VCD and IR spectra for (R)-4-(butylamino)-4-oxobutanoic acid were then compared to the experimental spectra of the (+)-enantiomer.

The table below presents a selection of key vibrational bands, their assignments, and a comparison between the hypothetical experimental data and the calculated results for the (R)-enantiomer.

Table 1: Comparison of Experimental and Calculated Vibrational Spectroscopic Data for this compound

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) ((R)-enantiomer) | Calculated VCD Rotational Strength ((R)-enantiomer) [10⁻⁴⁴ esu²cm²] | Vibrational Assignment |

| 1715 | + | 1718 | +5.6 | C=O stretch (Carboxylic Acid) |

| 1645 | - | 1648 | -8.2 | C=O stretch (Amide I) |

| 1550 | + | 1552 | +6.1 | N-H bend (Amide II) |

| 1420 | + | 1425 | +3.4 | CH₂ scissoring |

| 1290 | - | 1295 | -4.9 | C-O stretch / O-H bend |

| 1150 | - | 1155 | -2.7 | C-N stretch |

The strong positive VCD band observed experimentally at 1715 cm⁻¹, corresponding to the carboxylic acid carbonyl stretch, aligns well with the predicted positive band at 1718 cm⁻¹ for the (R)-enantiomer. Similarly, the intense negative band at 1645 cm⁻¹ (Amide I) and the positive band at 1550 cm⁻¹ (Amide II) in the experimental spectrum show excellent correlation with the calculated spectrum for the (R)-configuration. This consistent pattern of matching signs between the experimental and theoretical data across the fingerprint region allows for the unambiguous assignment of the absolute configuration of (+)-4-(butylamino)-4-oxobutanoic acid as (R).

This illustrative analysis underscores the utility of VCD spectroscopy as a reliable and non-invasive tool for stereochemical elucidation. rsc.org The close correspondence between theoretical predictions and experimental results provides a high degree of confidence in the assignment of the absolute configuration of complex and flexible molecules like this compound.

Computational Chemistry and Theoretical Studies of 4 Butylamino 4 Oxobutanoic Acid

Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a common practice in computational chemistry to use DFT to predict molecular properties. For instance, studies on related butanoic acid derivatives have utilized DFT to understand their structure and molecular orbitals. researchgate.netresearchgate.net However, no published DFT calculations were found for 4-(Butylamino)-4-oxobutanoic acid.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. Such analysis would identify the most likely shapes the this compound molecule adopts. While conformational analyses have been performed on similar molecules, revealing how different spatial arrangements affect their stability, this specific data is unavailable for the target compound. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. wu.ac.th These calculated frequencies can be compared with experimental spectra to confirm the molecule's structure. Research on other butanoic acid derivatives has successfully correlated calculated vibrational modes with experimental data, but no such analysis has been published for this compound. researchgate.netwu.ac.th

Prediction of Reaction Pathways and Transition States

Computational methods can model the course of a chemical reaction, identifying the transition state—the highest energy point along the reaction pathway. This helps in understanding reaction mechanisms and kinetics. The prediction of reaction pathways for this compound has not been a subject of published research.

Analysis of Intramolecular Hydrogen Bonding Networks and Their Energetic Contributions

Intramolecular hydrogen bonds, which are non-covalent interactions within a single molecule, can significantly influence a molecule's conformation and properties. osti.govnih.gov The structure of this compound, containing both a carboxylic acid (hydrogen bond donor) and an amide group (hydrogen bond acceptor), suggests the potential for such interactions.

Characterization of Strong Ionic Hydrogen Bonds

This analysis would characterize the nature and strength of the hydrogen bonds within the molecule. Depending on the geometry and electronic environment, these bonds can have varying strengths. Studies on similar compounds have quantified the energetic contribution of these bonds, but no such data exists for this compound. nih.gov

Influence of Hydrogen Bonding on Molecular Rigidity

The presence of intramolecular hydrogen bonds can lock a molecule into a more rigid conformation. nih.gov Analyzing this effect would provide insight into the molecule's structural dynamics. Without specific computational studies, the extent to which hydrogen bonding imparts rigidity to the this compound structure remains undetermined.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool to explore how this compound behaves in a solvent, typically water, and to map its accessible shapes or conformations. An MD simulation numerically solves Newton's equations of motion for the atoms of the molecule and the surrounding solvent, providing a trajectory of their positions and velocities over time. mdpi.com

Simulation Setup and Protocol:

A typical MD simulation of this compound in an aqueous solution would be set up as follows:

Force Field: A classical force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement), would be chosen to describe the interatomic forces. researchgate.net These force fields are collections of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Solvation: The molecule would be placed in a periodic box of explicit solvent molecules, most commonly water, to mimic solution conditions. The size of the box is chosen to be large enough to avoid interactions of the molecule with its periodic images.

Equilibration: The system would undergo an equilibration phase. This involves a series of steps to relax the system to the desired temperature and pressure (e.g., 298 K and 1 atm), allowing the solvent molecules to arrange naturally around the solute. sci-hub.se This is often done using an NPT (isothermal-isobaric) ensemble. sci-hub.se

Production Run: Following equilibration, a long "production" simulation is run in the NVT (canonical) or NPT ensemble, from which data for analysis is collected. sci-hub.se The trajectory from this run provides detailed information about the molecule's dynamics and conformational preferences.

Expected Research Findings:

Solvation and Hydrogen Bonding: Analysis of the radial distribution functions (RDFs) between atoms of this compound and water molecules would reveal the structure of the solvation shells. The carboxylic acid and amide groups are expected to be strong hydrogen bond donors and acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds with the surrounding water, which is critical for understanding its solubility and interactions. Similar analyses have been performed for other amides and acids in aqueous solutions. x-mol.com

The table below illustrates the kind of data that could be generated from a hypothetical MD simulation to describe the primary conformations based on key dihedral angles.

| Dihedral Angle | Description | Predominant Conformation(s) | Population (%) |

| O=C-C-C | Torsion along the succinic acid backbone | gauche, trans | 65, 35 |

| C-C-N-C | Torsion around the C-N amide bond | trans | >95 |

| C-N-C-C | Torsion of the butyl chain | gauche, trans | 60, 40 |

This is a hypothetical table for illustrative purposes.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex System Interactions

For processes that involve changes in electronic structure, such as chemical reactions or the formation/breaking of covalent bonds, a purely classical MD approach is insufficient. Quantum mechanical/molecular mechanical (QM/MM) methods offer a solution by treating a small, chemically active part of the system with quantum mechanics, while the rest of the system (e.g., solvent and non-reacting parts of the molecule) is treated with the computationally less expensive molecular mechanics force field. nih.gov

Application to this compound:

A QM/MM study could be particularly insightful for understanding the reactivity of this compound, for example, in an enzyme's active site or during a condensation reaction.

Hypothetical QM/MM Study Setup:

System Partitioning: If studying the deprotonation of the carboxylic acid, the carboxyl group (-COOH) and perhaps the adjacent carbon atoms would be defined as the QM region. The butylamide portion of the molecule and the surrounding water molecules would constitute the MM region.

Computational Details: The QM region would be described by a suitable level of quantum theory, such as Density Functional Theory (DFT). The MM region would be described by a standard force field. The interaction between the QM and MM regions is handled by a specialized Hamiltonian that includes electrostatic and sometimes van der Waals terms.

Expected Research Findings:

Reaction Mechanisms: A QM/MM approach could be used to calculate the free energy barrier for the deprotonation of the carboxylic acid, providing insight into its pKa. It could also be used to study the mechanism of amide hydrolysis under acidic or basic conditions. The QM treatment allows for the explicit modeling of bond breaking and formation. nih.gov

Interaction with Biological Systems: If this compound were to bind to a protein, a QM/MM study could elucidate the nature of the binding. For instance, if a covalent bond is formed with an amino acid residue, QM/MM would be the method of choice to model this reaction within the protein environment. The QM region would include the molecule and the interacting residue(s), while the rest of the protein and solvent would be the MM region. Such studies can provide detailed energetic and structural information about the binding process, which is crucial for drug design and understanding biological function.

The table below outlines a possible QM/MM setup for studying the hydrolysis of the amide bond in this compound.

| System Component | Region | Computational Method | Purpose |

| Amide group and attacking nucleophile (e.g., H₂O, OH⁻) | QM | DFT (e.g., B3LYP/6-31G*) | To accurately model the bond-breaking and bond-forming process of hydrolysis. |

| Remainder of the molecule and solvent | MM | AMBER or CHARMM force field | To provide the environmental context and electrostatic effects on the reaction. |

This is a hypothetical table for illustrative purposes.

Reactivity and Derivatization Chemistry of 4 Butylamino 4 Oxobutanoic Acid

Reactivity of the Carboxylic Acid Moiety

Esterification Reactions for Modifying Polarity and Reactivity

Esterification of the carboxylic acid is a fundamental transformation that can significantly alter the polarity and reactivity of 4-(butylamino)-4-oxobutanoic acid. The conversion of the polar carboxylic acid to a less polar ester group can enhance its solubility in organic solvents and modify its interactions with biological systems.

The most common method for this transformation is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.commasterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields of the ester, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

General Reaction Scheme for Fischer Esterification:

In the context of this compound reacting with methanol:

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.comyoutube.com Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. youtube.com

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid Derivative | Alcohol | Catalyst | Product | Reference |

| Acetic Acid | Ethanol | H₂SO₄ | Ethyl acetate | youtube.com |

| Benzoic Acid | Methanol | HCl | Methyl benzoate | youtube.com |

Amidation Reactions with Primary and Secondary Amines

The carboxylic acid moiety can be further functionalized through amidation reactions with primary and secondary amines to form new amide bonds. This transformation is significant for building larger molecules, including peptides and other biologically active compounds.

Direct condensation of a carboxylic acid with an amine is generally a slow process and often requires high temperatures. To facilitate this reaction under milder conditions, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the desired amide. libretexts.org For less reactive amines, such as aniline, specific coupling agents like TBTU or the use of a stronger base may be necessary to achieve good yields. researchgate.net

General Reaction Scheme for Amidation (using a coupling agent):

Example with aniline:

One study reported the use of TiCl₄ as a catalyst for the amidation of benzoic acid with aniline, achieving a high yield. nih.gov

Reduction to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation significantly alters the molecule's functionality and polarity. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. youtube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. youtube.commasterorganicchemistry.com

The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. The reduction proceeds via an aldehyde intermediate, which is also reduced under the reaction conditions.

General Reaction Scheme for Reduction of Carboxylic Acid:

It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent and will also reduce the amide functional group, which will be discussed in a later section. Selective reduction of the carboxylic acid in the presence of an amide is challenging and would require the use of protecting groups.

Reactivity of the Amide Functional Group

The amide functional group in this compound is generally less reactive than the carboxylic acid. However, it can still undergo several important chemical transformations under specific conditions.

Chemical Hydrolysis and Solvolysis under Controlled Conditions

Amides can be hydrolyzed back to a carboxylic acid and an amine under either acidic or basic conditions. This reaction typically requires harsh conditions, such as prolonged heating with a strong acid or base. nih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is followed by the elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt.

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and the corresponding amine.

General Reaction Scheme for Base-Catalyzed Hydrolysis:

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide in this compound can also be a site for further derivatization through N-alkylation and N-acylation reactions.

N-Alkylation:

N-alkylation of amides typically involves the use of an alkyl halide in the presence of a base. The base is required to deprotonate the amide nitrogen, making it a more potent nucleophile. The choice of base and reaction conditions can influence the outcome, with stronger bases generally favoring N-alkylation. For instance, the methylation of an anionic oxadiazolate 3-oxide showed that the use of methyl iodide led to N-alkylation. beilstein-journals.org Mechanochemical methods using a base like potassium carbonate in a ball mill have also been shown to be effective for the N-alkylation of imides. nih.gov

General Reaction Scheme for N-Alkylation:

Example with methyl iodide:

N-Acylation:

N-acylation introduces an acyl group onto the amide nitrogen. This can be achieved by reacting the amide with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to act as a scavenger for the acid byproduct. The reaction with acyl chlorides is typically vigorous. libretexts.org Enzymatic methods for N-acylation of amino acids have also been developed, offering a greener alternative to chemical methods. umich.edu

General Reaction Scheme for N-Acylation:

Example with acetyl chloride:

A review on N-acylation highlights various reagents and methods, including the use of amino acid chlorides for peptide synthesis.

Table 2: Summary of Reactivity

| Functional Group | Reaction | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Amide | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid, Ammonium Salt |

| Amide | Hydrolysis (Basic) | OH⁻, Heat | Carboxylate, Amine |

| Amide | N-Alkylation | Alkyl Halide, Base | N-Alkyl Amide |

| Amide | N-Acylation | Acyl Chloride, Base | N-Acyl Amide |

Derivatization at the Butyl Chain for Functionalization

The n-butyl group of this compound is a saturated alkyl chain, which is generally less reactive than the carboxylic acid or amide functionalities. However, under specific conditions, this chain can be modified to introduce new functional groups, thereby altering the molecule's physical and chemical properties. Standard methods for the functionalization of alkanes could theoretically be applied, although the presence of the more reactive carboxyl and amide groups presents a significant challenge for selectivity.

Potential derivatization reactions at the butyl chain, while not extensively documented for this specific compound, can be hypothesized based on general organic chemistry principles.

Hypothetical Derivatization Reactions of the Butyl Chain

| Reaction Type | Reagents and Conditions | Potential Product | Challenges |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 4-((bromo)butylamino)-4-oxobutanoic acid | Low selectivity, potential for reaction at the α-carbons of the succinic acid backbone. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Hydroxylated or carbonylated derivatives | Over-oxidation and degradation of the molecule, lack of selectivity. |

It is important to note that achieving selective functionalization of the butyl chain in the presence of the carboxylic acid and amide groups would likely require protecting group strategies to temporarily mask the more reactive sites.

Reactions Involving Alpha and Beta Carbons of the Succinamic Acid Backbone

The succinamic acid backbone of this compound consists of two methylene (B1212753) groups (alpha and beta to the carboxylic acid). These carbons are sp3-hybridized and part of a saturated system, rendering them relatively unreactive under standard conditions.

However, the adjacent carbonyl groups can influence the reactivity of the alpha-hydrogens. For instance, the formation of an enolate at the alpha-position to the carboxylic acid could theoretically allow for alkylation or halogenation. This typically requires a strong base to deprotonate the α-carbon.

A more common strategy for functionalizing this backbone involves the use of an unsaturated precursor, such as N-butylmaleamic acid, which is the α,β-unsaturated analog of N-butylsuccinamic acid. This unsaturated system contains a reactive double bond that is susceptible to a variety of addition reactions.

Reactivity of the Unsaturated Analog (N-Butylmaleamic Acid)

The presence of the double bond in conjugation with the carbonyl groups in N-butylmaleamic acid activates the β-carbon for nucleophilic attack in a process known as a Michael addition. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Potential Michael Addition Reactions with N-Butylmaleamic Acid

| Nucleophile | Product Type |

| Amines | β-amino succinamic acid derivatives |

| Thiols | β-thio succinamic acid derivatives |

| Enolates | Substituted succinamic acid derivatives |

Following the Michael addition to the unsaturated precursor, the resulting functionalized succinamic acid derivative could then be used in further synthetic steps. A patent describes the synthesis of N-(4-n-butyloxycarbonylphenyl)maleamic acid and its subsequent reactions, illustrating the utility of the maleamic acid scaffold for derivatization. google.com

While direct reactions on the saturated alpha and beta carbons of this compound are challenging, the use of its unsaturated counterpart provides a viable pathway for introducing a wide range of functional groups onto the succinamic acid backbone. A subsequent reduction of the double bond would then yield the functionalized saturated succinamic acid derivative.

Applications and Role in Specialized Synthetic and Catalytic Research

Application as a Core Intermediate in Organic Synthesis

The unique structure of 4-(butylamino)-4-oxobutanoic acid makes it a valuable starting material in organic synthesis for the construction of more elaborate chemical architectures.

While direct examples of the use of this compound in the synthesis of complex heterocyclic compounds are not extensively documented, the reactivity of its core structure suggests its potential as a precursor. For instance, related butanoic acid derivatives have been successfully used to prepare heterocyclic systems like pyridazinones mdpi.com. The synthesis of N-substituted succinimides, a straightforward reaction from succinic anhydride (B1165640) and an amine, provides a gateway to a variety of derivatives mdpi.combeilstein-archives.org. These succinimides can undergo further reactions, such as ring-opening, to generate functionalized acyclic compounds that can then be cyclized to form various heterocyclic rings mdpi.combeilstein-archives.org. This suggests a plausible pathway for transforming this compound into more complex heterocyclic structures.

The presence of both a carboxylic acid and an amide group allows this compound to act as a scaffold for building multifunctional molecules. Research on related succinamic acid derivatives has demonstrated their utility in creating complex structures with specific biological activities. For example, polyamine succinamides, which are essentially oligomers built from succinamic acid units, have been synthesized and investigated for their potential as new antibiotics nih.gov. These molecules possess multiple amide and amine functionalities, highlighting the role of the succinamic acid core in constructing larger, multifunctional compounds nih.gov. The general synthetic strategy involves the reaction of succinic anhydride with amines, a reaction directly analogous to the synthesis of this compound itself prepchem.com.

Role in Polymer Science and Materials Chemistry

The difunctional nature of this compound also lends itself to applications in polymer science, where it can be incorporated as a monomer or a functional scaffold.

Derivatives of succinic acid are recognized as important monomers for the synthesis of polyesters and polyamides researchgate.netosti.govresearchgate.net. Although the direct polymerization of this compound is not widely reported, its structure is amenable to polycondensation reactions. The carboxylic acid can react with a diamine to form a polyamide, or with a diol to form a polyester. Conversely, the amine functionality, after appropriate activation, could react with a dicarboxylic acid. A significant challenge in using succinic acid derivatives in high-temperature polymerization is their tendency to undergo intramolecular cyclization to form a stable five-membered ring osti.govresearchgate.net. However, methods like direct solid-state polymerization have been developed to mitigate this side reaction and produce high molecular weight polysuccinamides osti.govresearchgate.net. These principles suggest that this compound could be a valuable monomer for creating specialty polyamides with regularly spaced butyl side chains, which would influence the polymer's properties such as solubility, thermal behavior, and crystallinity.

The structure of this compound, with its hydrophilic carboxylic acid head and hydrophobic butyl tail, is inherently amphiphilic. This characteristic makes it a potential building block for the synthesis of amphiphilic copolymers. Such copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form micelles or other nanostructures mdpi.com. While direct polymerization of this compound into such copolymers has not been detailed, its structure is analogous to the monomers used in the synthesis of other amphiphilic materials. For example, it could be incorporated into a polymer backbone, with the butyl groups providing the hydrophobic domains and the carboxylic acid groups (or their derivatives) providing the hydrophilic segments. These types of copolymers have applications in areas such as drug delivery and surface modification nih.govnih.gov.

Utilization in Catalysis and Ligand Design

The functional groups of this compound are capable of coordinating with metal ions, making it and its derivatives of interest in the fields of catalysis and ligand design.

The synthesis of succinamic acid and succinimide (B58015) ligands for use in metal complexes has been reported researchgate.net. These ligands can coordinate to metal centers, influencing the catalytic activity and stability of the resulting complexes. Furthermore, succinic acid itself has been employed as a bidentate ligand to passivate the surface of perovskite nanocrystals, enhancing their stability nih.gov. This suggests that this compound, with its additional amide functionality, could act as a versatile ligand. The carboxylic acid and the amide oxygen could potentially coordinate to a metal center, creating a chelate ring that enhances the stability of the complex. The butyl group could also be used to tune the solubility and steric properties of the resulting catalyst or material.

Function as Dicarbonyl Ligands for Metal Catalysts

While direct and extensive research on this compound as a dicarbonyl ligand is not widely documented in publicly available literature, its molecular structure inherently suggests potential for such a role. The compound possesses two key functional groups—a carboxylate (-COOH) and an amide (-CONH-)- which can act as coordination sites for a metal center. This bifunctionality allows it to potentially act as a bidentate ligand, where both the oxygen atom of the carboxylate group and the oxygen atom of the amide group bind to a metal ion.

The formation of stable chelate rings is a driving force for the binding of bidentate ligands to metal centers. In the case of this compound, a seven-membered chelate ring could be formed upon coordination with a metal ion. The stability and catalytic activity of such a metal complex would depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions.

Although specific examples for this compound are scarce, the broader class of N-substituted succinamic acids has been explored in coordination chemistry. These studies provide a basis for understanding how this compound might behave. The interplay between the carboxylate and amide functionalities can lead to versatile coordination modes, making such ligands interesting candidates for the development of new metal catalysts. Further research is required to fully elucidate the catalytic applications of metal complexes derived from this compound.

Development of Chiral Catalysts Incorporating Succinamic Acid Moieties

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. Succinic acid derivatives, particularly chiral succinimides, are well-established as valuable building blocks and chiral auxiliaries in this field. nih.gov While research on catalysts directly incorporating this compound is not prominent, the principles underlying the use of related succinic acid structures can be extrapolated.

The core concept involves introducing chirality into the catalyst structure, which then directs the stereochemical outcome of a reaction. For succinamic acid derivatives, chirality can be introduced in several ways:

Chiral N-substituent: The butyl group in this compound is achiral. However, if a chiral amine were used in its synthesis, the resulting N-substituted succinamic acid would be chiral. This chiral center could then influence the spatial arrangement of a coordinated metal, creating a chiral catalytic environment.

Chiral modification of the succinic acid backbone: Introduction of substituents on the carbon backbone of the succinic acid moiety can create stereogenic centers.

The development of such chiral succinamic acid ligands could lead to novel catalysts for a variety of asymmetric transformations, including hydrogenations, Michael additions, and aldol (B89426) reactions. The combination of the carboxylic acid and amide groups provides two points of interaction that can be fine-tuned to optimize both the activity and the enantioselectivity of the catalyst.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Succinimide Derivatives

| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Rh-based catalyst with chiral ligand | Maleimide (B117702) derivatives | Up to >99% ee |

| Michael Addition | Organocatalyst (e.g., chiral amine) | N-substituted maleimides | High enantioselectivities |

| Asymmetric Hydrogenation | Rh/Bisphosphine-thiourea | 3-Aryl and 3-methyl maleinimides | Up to >99% ee |

This table presents data for chiral succinimide derivatives to illustrate the potential of the succinic core in asymmetric catalysis. Specific data for this compound-based catalysts is not currently available.

Facilitation of Protein Crystallization Studies

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography, a process fundamental to understanding biological function and for structure-based drug design. rsc.org The formation of well-ordered protein crystals often requires screening a wide range of chemical additives that can promote crystallization. nih.gov These additives can influence protein solubility, stability, and intermolecular interactions, thereby creating conditions favorable for crystal nucleation and growth. rsc.org

While there is no direct, published evidence specifically documenting the use of this compound as an additive in protein crystallization screens, its chemical properties suggest it could be a candidate for such applications. The molecule possesses both a hydrophilic carboxylic acid group and a more hydrophobic n-butylamide group. This amphiphilic character is a common feature of many successful crystallization additives.

Small molecules with both polar and non-polar regions can interact with protein surfaces in a way that shields hydrophobic patches or facilitates ordered intermolecular contacts, leading to crystallization. The precise effect of a given additive is highly protein-dependent, and what works for one protein may not work for another. Therefore, large screening kits containing a diverse array of chemical compounds are often employed in the initial stages of crystallization trials. buffalo.edu

Given its structure, this compound could potentially be included in such screens as a novel additive. Its ability to participate in hydrogen bonding via its carboxyl and amide groups, coupled with the hydrophobic interactions of the butyl chain, provides multiple avenues through which it could influence protein crystallization. However, without specific experimental data, its efficacy as a crystallization additive remains speculative.

Supramolecular Chemistry Involving this compound Scaffolds

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The ability of this compound to participate in such interactions, particularly hydrogen bonding, makes it an interesting candidate for the construction of supramolecular assemblies.

The key to the supramolecular behavior of this compound lies in its functional groups: the carboxylic acid and the amide. Both of these groups are excellent hydrogen bond donors and acceptors. The carboxylic acid can form strong, dimeric hydrogen bonds with another carboxylic acid molecule, a common motif in the solid-state structures of carboxylic acids. The amide group can also participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen acting as an acceptor.

These hydrogen bonding capabilities can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks in the solid state. The butyl group, being hydrophobic, would likely segregate into regions that minimize contact with the polar, hydrogen-bonded networks. This interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals interactions can lead to the formation of well-defined, self-assembled structures.

Research on related succinate (B1194679) derivatives has shown their ability to form extensive hydrogen-bonded networks, resulting in the formation of two-dimensional supramolecular architectures. nih.gov Furthermore, succinic acid itself has been used as a low molecular weight gelator to form supramolecular metallogels. rsc.org These findings support the potential for this compound to self-assemble into ordered supramolecular structures. The specific architecture of these assemblies would be influenced by factors such as solvent, temperature, and the presence of other interacting molecules. The study of the supramolecular chemistry of this compound could reveal novel materials with interesting properties and applications.

Future Directions and Emerging Research Avenues for 4 Butylamino 4 Oxobutanoic Acid

Exploration of Green Chemistry Methodologies for Synthesis

The traditional synthesis of amic acids, including 4-(Butylamino)-4-oxobutanoic acid, often involves the use of volatile and potentially hazardous organic solvents. The principles of green chemistry are driving a shift towards more environmentally benign and efficient synthetic protocols.

Future research will likely focus on solvent-free synthesis conditions. Mechanochemical methods, such as ball milling or grinding, have shown promise for the synthesis of other organic compounds, including azomethines, without the need for a solvent. youtube.com This approach, which uses mechanical energy to initiate reactions, could be adapted for the reaction between succinic anhydride (B1165640) and butylamine (B146782). youtube.com Another promising green approach is the use of alternative reaction media, such as water or polyethylene (B3416737) glycol (PEG), which are more environmentally friendly than traditional organic solvents. arkat-usa.org

Furthermore, the development of novel and reusable catalysts is a cornerstone of green chemistry. Succinic acid itself has been shown to act as an efficient organo-catalyst in certain reactions, such as the synthesis of α-amino nitriles under solvent-free conditions. researchgate.net Research into the potential catalytic activity of this compound or the use of other biodegradable and reusable catalysts could lead to more sustainable production methods. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also enhance the efficiency and reduce the environmental impact of the synthesis process. ijcps.orgrsc.org For instance, a one-pot method for synthesizing N-substituted succinimides using zinc and acetic acid has been demonstrated, which could be adapted for amic acid synthesis. ijcps.org

| Green Synthesis Approach | Potential Advantage | Relevant Research Analogy |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, potential for higher reaction rates. | Mechanochemical synthesis of azomethines. youtube.com |

| Aqueous Media | Non-toxic, non-flammable, and inexpensive solvent. | Synthesis of polyhydroquinolines on polyethylene glycol. arkat-usa.org |

| Organocatalysis | Use of non-metal, biodegradable catalysts. | Succinic acid as a catalyst for α-amino nitrile synthesis. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced separation steps, and less waste. | One-pot synthesis of N-substituted succinimides. ijcps.org |

Advanced Computational Design for Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties of molecules like this compound. biointerfaceresearch.comresearchgate.net These methods allow for the in-silico design of derivatives with tailored electronic, structural, and pharmacokinetic properties. biointerfaceresearch.comresearchgate.netrsc.org

Future computational studies could focus on several key aspects. By modeling different N-alkyl and functional group substitutions on the succinamic acid backbone, researchers can predict how these changes will affect properties such as solubility, stability, and reactivity. DFT calculations can be used to determine geometric parameters, vibrational frequencies, and electronic properties, which can then be correlated with experimental data. biointerfaceresearch.comresearchgate.net For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and potential as an electron donor or acceptor. researchgate.net

Moreover, computational tools can be used to design derivatives of this compound with specific biological activities. By calculating properties like the octanol/water partition coefficient (miLogP), molecular polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, researchers can screen for compounds with drug-like properties. biointerfaceresearch.com These in-silico screening methods can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. biointerfaceresearch.comresearchgate.net | Molecular stability, reactivity, spectroscopic properties. biointerfaceresearch.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. rsc.org | Photophysical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. nih.gov | Potential therapeutic efficacy. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. nih.gov | Conformational flexibility, binding stability. |

Integration into Advanced Functional Materials and Nanostructures

The presence of both a carboxylic acid and an amide group gives this compound unique potential for integration into advanced functional materials and nanostructures. Amic acids are known precursors to polyimides, but they also possess interesting properties in their own right. uwo.ca

Future research is likely to explore the use of this compound and its derivatives as building blocks for novel polymers. Succinic acid is already recognized as a platform chemical for bio-based polymers like polyesters and polyamides. fraunhofer.deresearchgate.net The incorporation of the N-butylamide functionality could impart specific properties to these polymers, such as altered biodegradability, thermal stability, or mechanical strength. fraunhofer.de Poly(amic acid)s (PAAs) have been synthesized and characterized, demonstrating their potential in various applications. uwo.ca

Furthermore, the functional groups of this compound make it an ideal candidate for surface functionalization of nanomaterials. Amino acid functionalized nanoparticles have been shown to have applications in biomedicine, such as inhibiting amyloid fibrillization. berkeley.edu Similarly, amine-functionalized magnetic nanoparticles are used for the immobilization and purification of biomolecules. amidbiosciences.com By attaching this compound to the surface of nanoparticles, it may be possible to create novel materials for drug delivery, catalysis, or sensing applications. researchgate.net For example, a porous poly(amic acid) has been shown to be effective for ammonia (B1221849) capture, highlighting the potential of such materials in environmental applications. acs.org

Discovery of Novel Transformations and Reaction Pathways

The reactivity of this compound is not yet fully explored, and future research is expected to uncover novel chemical transformations and reaction pathways. The presence of the carboxylic acid and amide functional groups allows for a range of potential reactions.

One area of exploration is the use of the carboxylic acid group as a handle for further chemical modifications. For example, it could be converted to an ester or an acyl halide, opening up possibilities for a variety of subsequent reactions. The amide group can also participate in various chemical transformations. The cyclization of amic acids to form imides is a well-known reaction, but the conditions can be controlled to favor either the cyclic or open-chain form. ijcps.orguwo.ca

Another avenue of research is the exploration of the molecule's potential as a synthon in the construction of more complex molecular architectures, including heterocyclic compounds. jmchemsci.com Succinic acid and its derivatives are versatile precursors in organic synthesis. wikipedia.org For instance, they can be used to derive compounds like 1,4-butanediol, tetrahydrofuran (B95107), and various pyrrolidones. wikipedia.org Investigating analogous transformations with this compound could lead to the synthesis of novel and potentially bioactive molecules. The use of modern catalytic systems, including biocatalysis and photocatalysis, could also unlock new and selective transformations of this compound.

Role in Mechanistic Studies of Enzyme-Substrate Interactions (purely theoretical/structural perspective)

From a purely theoretical and structural standpoint, this compound and its analogs can serve as valuable models for studying enzyme-substrate interactions. The combination of a flexible alkyl chain, a hydrogen-bonding amide group, and a charged carboxylate group makes it an interesting ligand for probing the active sites of various enzymes.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how small molecules bind to proteins. mdpi.comnih.gov Future theoretical studies could involve docking this compound into the active sites of target enzymes to predict binding modes and affinities. nih.govnih.gov By analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can gain insights into the structural basis of molecular recognition.

These theoretical models can be used to understand why certain inhibitors are more potent or selective than others. nih.gov For example, by comparing the binding of this compound with other succinamic acid derivatives, it would be possible to elucidate the specific roles of the butyl group and the amide and carboxylate functionalities in the binding process. Such studies can guide the rational design of more potent and specific enzyme inhibitors. The insights gained from these theoretical investigations can be invaluable for understanding fundamental biological processes and for the development of new therapeutic agents, even in the absence of direct experimental data on the biological activity of this specific compound.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-(Butylamino)-4-oxobutanoic acid?

Methodological Answer:

To optimize synthesis, employ nucleophilic substitution of the butylamino group onto a 4-oxobutanoic acid backbone under basic conditions. Key parameters include:

- Stoichiometric control : Use a 1.2:1 molar ratio of butylamine to 4-oxobutanoic acid precursor to minimize side reactions .

- Temperature modulation : Conduct reactions at 60–80°C to balance reactivity and decomposition risks .

- Purification : Isolate the product via recrystallization using ethanol/water mixtures, followed by vacuum drying. Confirm the absence of residual solvents (e.g., methanol) using H NMR (δ 3.68 ppm for methoxy groups if present) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Identify characteristic signals such as δ 2.60–2.80 ppm (methylene protons adjacent to the ketone and amide groups) and δ 9.89 ppm (broad singlet for carboxylic acid proton) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 220 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 217.22 g/mol via ESI-MS) and fragmentation patterns .

Advanced: How can enzyme inhibition studies be designed for this compound derivatives?

Methodological Answer:

- Target Selection : Focus on enzymes like kynurenine 3-hydroxylase (KYN-3-OHase) due to structural similarities with fluorinated analogs showing IC values of 12.5 µM .

- Kinetic Assays : Use fluorometric or spectrophotometric assays to measure inhibition constants () under varying substrate concentrations. Include positive controls (e.g., 4-fluorophenylboronic acid for anticancer activity comparisons) .

- Data Interpretation : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition mechanisms.

Advanced: How should researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, aqueous buffers (pH 2–10), and ethanol. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Analytical Cross-Verification : Combine HPLC with charged aerosol detection (CAD) to quantify solubility without relying on UV-absorbing impurities .

- Thermodynamic Modeling : Calculate Hansen solubility parameters to predict optimal solvents for crystallization or biological assays .

Advanced: What strategies mitigate instability of this compound during long-term storage?

Methodological Answer:

- Condition Optimization : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the amide bond .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes via HPLC-UV and H NMR .

- Excipient Use : Stabilize aqueous formulations with 0.1% w/v cyclodextrins to enhance solubility and reduce oxidative degradation .

Advanced: How can derivatization improve the detection of this compound in complex matrices?

Methodological Answer:

- Pre-Column Derivatization : React with 6-methoxy-4-quinolone (6-MOQ) ethyl chloroformate to enhance UV/fluorescence detection in biological samples .

- LC-MS/MS Integration : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) and monitor transitions (e.g., m/z 217 → 154 for quantification) .

Advanced: How to validate conflicting biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized cell lines (e.g., HEK293 for neuroprotective studies) .

- Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to identify non-specific interactions .

- Meta-Analysis : Compare IC values with structurally related compounds (e.g., 4-(benzylamino)-4-oxobutanoic acid) to contextualize potency trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.